molecular formula C12H14F3N B15309424 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B15309424
M. Wt: 229.24 g/mol
InChI Key: PSGIOVAIIONUSU-UHFFFAOYSA-N
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Description

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a trifluoromethyl group at the 6th position and two methyl groups at the 4th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the reaction of substituted anilines with alkyl cyanoacetates under specific conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, solvent-free methods and the use of green chemistry principles can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: Substitution reactions, particularly at the trifluoromethyl group, can lead to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of derivatives with specific biological and chemical properties.

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

4,4-dimethyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoline

InChI

InChI=1S/C12H14F3N/c1-11(2)5-6-16-10-4-3-8(7-9(10)11)12(13,14)15/h3-4,7,16H,5-6H2,1-2H3

InChI Key

PSGIOVAIIONUSU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC2=C1C=C(C=C2)C(F)(F)F)C

Origin of Product

United States

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